2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3 |
InChI Key |
QNARGVOOMKXFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CN)OC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Substitution and Lithiation
One common approach involves the lithiation of 2,5-dimethylthiophene followed by electrophilic substitution to introduce aminoalkyl groups. This method leverages the electron-rich nature of the thiophene ring, which facilitates regioselective lithiation at the 3-position:
Lithiation Step:
Using n-Butyllithium (n-BuLi) at low temperatures (−78°C) in an inert solvent such as tetrahydrofuran (THF), the thiophene ring is deprotonated at the 3-position, forming a lithio intermediate.Electrophilic Quenching:
The lithio intermediate reacts with electrophiles like methyl chloroformate or methyl iodide to introduce methyl groups at the 2- and 5-positions, yielding 2,5-dimethylthiophene.
Introduction of the Aminoethoxy Side Chain
The aminoethoxy group can be introduced via nucleophilic substitution:
Nucleophilic Addition:
The lithio thiophene intermediate reacts with a suitable electrophile such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether to attach the methoxyethyl chain.Amination Step:
The terminal halide is then displaced with ammonia or a primary amine under nucleophilic substitution conditions, resulting in the aminoethoxy-functionalized thiophene derivative.
Multi-Step Synthesis via Building Blocks
Preparation of 2,5-Dimethylthiophene Intermediates
Based on recent research, a more controlled approach involves synthesizing 2,5-dimethylthiophene through halogenation and subsequent cross-coupling reactions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Bromination with N-Bromosuccinimide (NBS) | Selective bromination at the 3-position of thiophene |
| 2 | Cross-coupling reactions | Suzuki or Stille coupling to introduce methyl groups at 2- and 5-positions |
Functionalization to Incorporate the Ethoxy and Amine Groups
Alkylation of Thiophene Acetic Acid Derivatives:
Starting from thiophene acetic acid, alpha-alkylation is performed using lithium diisopropylamide (LDA) and methyl iodide, as demonstrated in recent studies, to generate methylated intermediates.Conversion to Methyl Ester:
Methylation of the acid to methyl ester facilitates further modifications and separation of mono- and di-alkylated products.Bromination and Sonogashira Coupling:
Bromination of methylated intermediates followed by Sonogashira coupling introduces terminal alkynes, which are key for subsequent functionalization.
Introduction of the Amino Group
Reductive Amination:
The amino group can be introduced via reductive amination of aldehyde intermediates with methylamine or ammonia, followed by methylation if necessary.Amine Functionalization via Nucleophilic Substitution:
Terminal halides are displaced with ammonia or primary amines under suitable conditions to yield the target amino derivative.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | −78°C to room temperature | Critical for lithiation and Grignard reactions |
| Solvent | THF, diethyl ether | Inert solvents for organometallic reactions |
| Reagents | n-Butyllithium, NBS, Pd catalysts | For lithiation, halogenation, and cross-coupling |
| Catalysts | Pd(PPh₃)₄, CuI | For Sonogashira coupling |
Research Discoveries and Data Tables
Recent studies, including those detailed in doctoral theses, have demonstrated the importance of reaction condition screening for optimizing yields:
Chemical Reactions Analysis
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and pharmacological behavior. Below is a systematic comparison:
Structural Features
Key Observations :
- Thiophene vs.
- Substituent Positioning : The 2,5-dimethyl groups on the thiophene (vs. 2,5-dimethoxy-4-methyl on BOD’s phenyl) reduce steric hindrance and increase lipophilicity, which may enhance blood-brain barrier permeability .
- Functional Groups : The methoxyethylamine side chain in the target compound and BOD contrasts with the sulfanyl group in ’s analog, affecting hydrogen-bonding capacity and solubility.
Pharmacological and Behavioral Comparisons
- This contrasts with other phenethylamines (e.g., MDMA, MDPV), which show robust reinforcing effects .
- Indole-Thiophene Hybrid (): The indole moiety may confer serotonin receptor affinity, while the thiophenemethyl group could modulate selectivity. No behavioral data are provided, but its hydrochloride salt form likely enhances bioavailability.
Physicochemical Properties
Research Findings and Implications
- Abuse Potential: Unlike BOD, the target compound’s thiophene core and methyl groups may enhance interactions with dopamine/norepinephrine transporters, warranting self-administration studies .
- Hydrogen Bonding : The methoxy group may engage in weaker hydrogen bonds compared to BOD’s dimethoxy groups, affecting receptor binding kinetics .
- Crystallographic Analysis : Tools like SHELX and ORTEP () could elucidate its conformational preferences, aiding in structure-activity relationship (SAR) studies.
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-dimethylthiophen-3-YL)-2-methoxyethan-1-amine, and how can reaction conditions be optimized?
- Methodology : Microwave-assisted synthesis is effective for similar thiophene derivatives. For example, chalcone intermediates can be synthesized via Claisen-Schmidt condensation under microwave irradiation, followed by cyclization with hydrazine derivatives (e.g., 2-hydrazinyl benzothiazole) . Optimize solvent polarity (e.g., DMSO for high yields) and reaction time to minimize side products. Monitor reaction progress using TLC or HPLC.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : Use IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Confirm regiochemistry via -NMR (e.g., coupling patterns for thiophene protons) and -NMR for carbon assignments .
- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Q. What solvents are suitable for studying the compound’s physicochemical properties, and how does solvent polarity affect its optical behavior?
- Methodology : Test solvents with varying polarity (n-hexane to DMSO). Measure UV-Vis and fluorescence spectra to observe red shifts in emission maxima as polarity increases. Calculate Stokes shifts and quantum yields to correlate solvent effects with π→π* transitions .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be analyzed, and what implications do they have for material design?
- Methodology : Perform graph set analysis (as per Etter’s rules) on hydrogen-bonded motifs. Use SHELXL to refine hydrogen atom positions and Mercury software to visualize supramolecular architectures. Identify dominant motifs (e.g., rings) to predict packing efficiency .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed NMR chemical shifts?
- Methodology :
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using PCM models.
- Dynamic Effects : Consider tautomerism or conformational flexibility via variable-temperature NMR to detect exchange broadening .
Q. How can the compound’s interaction with biomolecular targets (e.g., enzymes) be systematically evaluated?
- Methodology :
- In vitro assays : Use MTT or Mosmann’s cytotoxicity assays to assess cell viability. Pair with molecular docking (AutoDock Vina) to predict binding affinities for receptors like serotonin transporters .
- Surfactant studies : Investigate micelle-mediated interactions by titrating CTAB/SDS and monitoring fluorescence quenching to determine critical micelle concentrations (CMC) .
Q. What advanced techniques are recommended for analyzing stereoselective synthesis byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
